molecular formula C19H36ClN B6596034 2-(2,2-dicyclohexylethyl)piperidine;hydrochloride CAS No. 6621-48-3

2-(2,2-dicyclohexylethyl)piperidine;hydrochloride

Cat. No.: B6596034
CAS No.: 6621-48-3
M. Wt: 313.9 g/mol
InChI Key: IUISNHKIKKJZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dicyclohexylethyl)piperidine;hydrochloride is a chemical compound with the molecular formula C19H35N. It is also known as Perhexiline. This compound is characterized by the presence of a piperidine ring substituted with a 2,2-dicyclohexylethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,2-Dicyclohexylethyl)piperidine is typically synthesized via the catalytic hydrogenation of 2-(2,2-diphenylethenyl)pyridine. This process involves the use of a rhodium-supported catalyst, which facilitates the reduction reaction. The reaction is carried out in a glacial acetic acid solution under hydrogen gas at elevated pressures .

Industrial Production Methods

In an industrial setting, the preparation of 2-(2,2-dicyclohexylethyl)piperidine involves the reduction of 2-(2,2-diphenylethenyl)pyridine in glacial acetic acid using hydrogen gas. The reaction is typically conducted in large reactors equipped with rhodium-supported catalysts to ensure high yields. The product is then purified through filtration, washing with cold acetone, and drying at controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dicyclohexylethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be further reduced under specific conditions.

    Substitution: The piperidine ring allows for substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a rhodium-supported catalyst is used for reduction.

    Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation typically results in the formation of ketones or carboxylic acids.

    Reduction: Reduction leads to the formation of fully saturated piperidine derivatives.

    Substitution: Substitution reactions yield various substituted piperidine derivatives.

Scientific Research Applications

2-(2,2-Dicyclohexylethyl)piperidine;hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(2,2-dicyclohexylethyl)piperidine;hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to affect cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

2-(2,2-Dicyclohexylethyl)piperidine;hydrochloride can be compared with other similar compounds such as:

    2-(2,2-Diphenylethyl)piperidine: This compound has a similar structure but with phenyl groups instead of cyclohexyl groups.

    2-(2,2-Dicyclohexylethyl)pyridine: This compound has a pyridine ring instead of a piperidine ring.

Uniqueness

The presence of the 2,2-dicyclohexylethyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties contribute to its specific reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

2-(2,2-dicyclohexylethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N.ClH/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;/h16-20H,1-15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUISNHKIKKJZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70792687
Record name 2-(2,2-Dicyclohexylethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70792687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6621-48-3
Record name Piperidine, 2-(2,2-dicyclohexylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6621-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,2-Dicyclohexylethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70792687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.